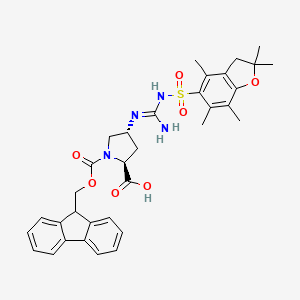

(2S, 4R)-Fmoc-4-(N'-Pbf-guanidino)-pyrrolidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2S, 4R)-Fmoc-4-(N’-Pbf-guanidino)-pyrrolidine-2-carboxylic acid” is a biochemical used for proteomics research . It has a molecular formula of C34H38N4O7S and a molecular weight of 646.76.

Physical And Chemical Properties Analysis

This compound has a molecular weight of 646.76. Other physical and chemical properties like boiling point, melting point, and density weren’t available in the search results.Scientific Research Applications

Stereochemistry and Pharmacological Profile Improvement

Stereochemistry plays a crucial role in the pharmacological profiles of pyrrolidin-2-one pharmacophore-based compounds, such as phenylpiracetam. Research has shown that the stereochemistry of these compounds directly influences their biological properties, including memory processes and cognitive function improvement. Methodologies for preparing enantiomerically pure versions of these compounds, demonstrating the importance of stereochemistry in drug design, have been explored (Veinberg et al., 2015).

Plant Defense Mechanisms

Studies on pyrroline-5-carboxylate (P5C) metabolism in plants have revealed its significant role in plant defense against pathogens. The synthesis of P5C in mitochondria is implicated in resistance mechanisms involving salicylic acid-dependent pathways and reactive oxygen species (ROS). These findings highlight the broader biological roles of pyrrolidine derivatives in both plant and human health contexts (Qamar et al., 2015).

Biocatalyst Inhibition by Carboxylic Acids

Research into the inhibition of biocatalysts by carboxylic acids, including those derived from pyrrolidine, provides insights into microbial tolerance mechanisms. Understanding these effects is essential for developing strategies to enhance the robustness of microorganisms used in biotechnological applications, including the production of bio-renewable chemicals (Jarboe et al., 2013).

Drug Discovery and Pyrrolidine Scaffolds

Pyrrolidine rings serve as versatile scaffolds in drug discovery, contributing significantly to the pharmacophore space due to their sp^3-hybridization and non-planarity. The review by Petri et al. (2021) discusses the bioactive molecules characterized by pyrrolidine rings, emphasizing their importance in developing treatments for human diseases and highlighting the influence of stereochemistry on biological activity (Petri et al., 2021).

Multicomponent Reactions and Chromophore Synthesis

The Ugi four-component reaction, involving aldehydes, amines, carboxylic acids, and isocyanides, highlights the chemical versatility of compounds like "(2S, 4R)-Fmoc-4-(N'-Pbf-guanidino)-pyrrolidine-2-carboxylic acid." This reaction enables the synthesis of complex molecules in a single step, facilitating the creation of novel chromophores and functional materials with potential applications in fluorescent tagging and bioimaging (Rocha et al., 2020).

Safety and Hazards

While specific safety and hazard information for this compound wasn’t available in the search results, general safety measures for handling chemicals should always be followed. These include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and using the compound only in well-ventilated areas .

properties

IUPAC Name |

(2S,4R)-4-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N4O7S/c1-18-19(2)30(20(3)26-15-34(4,5)45-29(18)26)46(42,43)37-32(35)36-21-14-28(31(39)40)38(16-21)33(41)44-17-27-24-12-8-6-10-22(24)23-11-7-9-13-25(23)27/h6-13,21,27-28H,14-17H2,1-5H3,(H,39,40)(H3,35,36,37)/t21-,28+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLBFKRSGGXJJF-PIKZIKFNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NC3CC(N(C3)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=N[C@@H]3C[C@H](N(C3)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N4O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S, 4R)-Fmoc-4-(N'-Pbf-guanidino)-pyrrolidine-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2509104.png)

![3-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2509113.png)

![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2509114.png)

![3-Methyl-3-[3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B2509120.png)

![1,7-dimethyl-3-(3-methylbutyl)-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2509124.png)